A Comprehensive Technical Guide to 2-(6-methyl-1H-indol-3-yl)acetic acid: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-(6-methyl-1H-indol-3-yl)acetic acid: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical guide on 2-(6-methyl-1H-indol-3-yl)acetic acid, a methylated analog of the principal plant auxin, indole-3-acetic acid (IAA). The guide is intended for researchers, scientists, and professionals in drug development. It details robust synthetic methodologies, focusing on the Fischer indole and Japp-Klingemann reactions, and provides a comprehensive overview of the compound's physicochemical properties. Furthermore, it explores its biological significance, particularly its role as an auxin analog and its potential in pharmacological research. This guide synthesizes established scientific principles with practical, field-proven insights to serve as an authoritative resource for the scientific community.
Introduction
The indole-3-acetic acid (IAA) scaffold is a cornerstone in both biology and medicinal chemistry. As the most abundant naturally occurring plant hormone of the auxin class, IAA is integral to numerous developmental processes, including cell elongation and division, tissue differentiation, and responses to light and gravity.[1][2] The inherent biological activity of the indole nucleus has also made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of therapeutic effects.
The introduction of a methyl group at the C6 position of the indole ring, yielding 2-(6-methyl-1H-indol-3-yl)acetic acid, subtly alters the molecule's electronic and steric properties. This modification can significantly influence its interaction with biological targets, potentially modulating its potency, selectivity, and metabolic stability compared to the parent IAA. Understanding the synthesis and properties of this specific analog is crucial for its application in agrochemical research and as a building block for novel therapeutic agents.
Synthetic Methodologies
The construction of the 2-(6-methyl-1H-indol-3-yl)acetic acid molecule is most reliably achieved through classic indole ring-forming reactions. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements. The Fischer indole synthesis is a direct and powerful method for this purpose.[3]
Featured Synthesis: The Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used reaction that produces indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[4] For the target molecule, this involves the reaction of 4-methylphenylhydrazine with a suitable four-carbon keto-acid or its ester equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][6]
A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction, and the choice of catalyst can significantly impact yield and purity.[7][8]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of the target molecule.
Alternative Route: The Japp-Klingemann Reaction
An alternative and often complementary approach involves the Japp-Klingemann reaction to first synthesize the required hydrazone intermediate.[9] This reaction couples an aryl diazonium salt (derived from 4-methylaniline) with a β-keto-ester (like diethyl 2-oxoglutarate).[10] The resulting hydrazone can then be isolated, purified, and subsequently cyclized under acidic conditions as per the Fischer synthesis.[11] This two-step approach to the intermediate can sometimes offer better control and higher purity, which is advantageous when a cleaner cyclization is required.[9][11]
Detailed Synthetic Protocol (Fischer Indole Synthesis)
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Step 1: Hydrazone Formation and Cyclization.
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride and an equimolar amount of diethyl 2-oxoglutarate in ethanol.
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Add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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The reaction mixture is then concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diester, diethyl 2-(6-methyl-1H-indol-3-yl)acetate. This intermediate may be purified by column chromatography on silica gel.
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-
Step 2: Saponification and Acidification.
-
Dissolve the purified diester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.
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Heat the mixture at reflux for several hours to facilitate the complete hydrolysis of the ester groups.[11]
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After cooling, remove the ethanol under reduced pressure.
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The remaining aqueous solution is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the product precipitates completely.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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The final product, 2-(6-methyl-1H-indol-3-yl)acetic acid, can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
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Physicochemical Properties
Accurate characterization of 2-(6-methyl-1H-indol-3-yl)acetic acid is essential for its use in research and development. The following tables summarize its key physical and chemical properties.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [12] |
| Appearance | Off-white to tan crystalline powder[12][13] |
| Melting Point | Typically in the range of 150-160 °C; varies with purity. A similar analog, 5-methylindole-3-acetic acid, melts at 150-158 °C.[12] |
Table 2: Solubility Profile
| Solvent | Solubility |
| Water | Insoluble to sparingly soluble.[13] |
| Methanol | Soluble.[14] |
| Ethanol | Soluble.[13] |
| DMSO | Soluble.[13] |
| Chloroform | Sparingly soluble.[13] |
Spectroscopic Data Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, the methyl group protons, and the acidic proton. The aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm). The N-H proton of the indole ring will appear as a broad singlet further downfield (δ ~8.0-8.5 ppm). The methylene protons (-CH₂-) will be a singlet around δ 3.7 ppm, and the methyl group (-CH₃) protons will be a singlet around δ 2.4 ppm.
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¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~175 ppm), the aromatic carbons of the indole ring (~100-140 ppm), the methylene carbon (~31 ppm), and the methyl carbon (~21 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 189). A common fragmentation pattern for indole-3-acetic acids is the loss of the carboxylic acid group, leading to a prominent fragment ion.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (around 1700 cm⁻¹).
Biological Activity and Potential Applications
Auxin-like Activity
As a close structural analog of IAA, 2-(6-methyl-1H-indol-3-yl)acetic acid is expected to exhibit auxin-like activity, influencing plant growth and development.[12] Auxins primarily function by binding to specific receptor proteins (like TIR1/AFB) within the plant cell nucleus. This binding event initiates a signaling cascade that leads to changes in gene expression, ultimately controlling processes like cell elongation and root development. The 6-methyl substitution may alter the binding affinity for these receptors, potentially making it a more potent, less potent, or more selective auxin agonist compared to IAA.
Diagram: Simplified Auxin Signaling Pathway
Caption: A simplified model of the auxin signaling pathway.
Applications in Drug Development and Research
The indole scaffold is a common feature in many pharmacologically active compounds. While the primary role of methylated IAA analogs is often studied in the context of plant biology, they also serve as valuable starting points or fragments in medicinal chemistry.[15] For example, indole-3-acetic acid derivatives are being investigated for anti-inflammatory, analgesic, and antimicrobial properties.[12][15] The 6-methyl substitution provides a handle for further chemical modification and can influence the compound's lipophilicity and metabolic profile, which are key parameters in drug design.
Safety and Handling
Indole acetic acid derivatives should be handled with care in a laboratory setting.
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Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8][16] It is sensitive to light and strong oxidizing agents.[13]
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2-(6-methyl-1H-indol-3-yl)acetic acid is a significant derivative of the natural auxin IAA. Its synthesis is well-established through classic organic reactions like the Fischer indole synthesis, providing a reliable supply for research purposes. The methyl group at the 6-position influences its physicochemical and biological properties, making it a valuable tool for studying auxin signaling pathways and a potential scaffold for the development of new agrochemicals and pharmaceuticals. Further investigation into its specific biological targets and mechanism of action will continue to illuminate its role in both plant physiology and medicinal chemistry.
References
- 1. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. Japp–Klingemann reaction - Wikiwand [wikiwand.com]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 14. 吲哚-3-乙酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 16. jabonline.in [jabonline.in]
